molecular formula C15H12N3P B3050498 Tris(2-pyridyl)phosphine CAS No. 26437-48-9

Tris(2-pyridyl)phosphine

Cat. No. B3050498
CAS RN: 26437-48-9
M. Wt: 265.25 g/mol
InChI Key: LDSMXGPRCFQXSK-UHFFFAOYSA-N
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Description

Tris(2-pyridyl)phosphine is a compound that has been used in various applications in coordination chemistry, catalysis, and material science . It is a monodentate P-donor ligand and is known for its unique combination of “soft” (P-atom) and “hard” (N-atoms) donor sites .


Synthesis Analysis

The synthesis of Tris(2-pyridyl)phosphine has been studied in several papers. For instance, one study investigated the coordination characteristics and donor/acceptor properties of a series of 2-pyridyl substituted phosphine ligands using structural, spectroscopic, and DFT calculational studies . Another study performed a conformational analysis of tris(2-pyridyl)phosphine and its chalcogenides .


Molecular Structure Analysis

The molecular structure of Tris(2-pyridyl)phosphine has been analyzed in several studies. One study determined the dipole moments of tris(2-pyridyl) phosphine and its chalcogenides . Another study carried out an experimental and theoretical conformational analysis of tris [2- (4-pyridyl)ethyl]phosphine, tris [2- (2-pyridyl)ethyl]phosphine, and their chalcogenides .


Chemical Reactions Analysis

Tris(2-pyridyl)phosphine has been involved in various chemical reactions. For example, it has been observed to undergo unexpected substitution of the anionic chelating ligands at the M II centre by a neutral tripodal ligand in the reaction of Mn II, Co II, Ni II and Cu II hexafluoroacetylacetonates (hfac) with tris (2-pyridyl)phosphine (Py 3 P) or its oxide (Py 3 P = O) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tris(2-pyridyl)phosphine have been analyzed in several studies. For example, one study determined the dipole moments of tris(2-pyridyl) phosphine and its chalcogenides .

Scientific Research Applications

Metal Complex Catalysts and Organic Synthesis

Tris(2-pyridyl)phosphine is a valuable ligand in the design of multipurpose metal complex catalysts. It is utilized in organic synthesis and as a precursor in pharmaceutical preparations. Metal complexes derived from tris(2-pyridyl)phosphine serve as efficient catalysts in several industrially significant processes, such as alkene hydroformylation, ethylene polymerization, methoxycarbonylation of acetylenes, and diene synthesis (Malysheva et al., 2012).

Supramolecular Chemistry

Tris(2-pyridyl)phosphine is used in creating supramolecular encapsulated ligand assemblies. Studies have explored its interaction with Zn(II)-tetraphenylporphyrins, revealing unique coordination behaviors and stoichiometries in solution and solid-state (Kleij et al., 2005).

Luminescent Complexes

Research has shown that tris(2-pyridyl)phosphine oxide can react with CuSCN to form various luminescent complexes, including mononuclear, dinuclear, trinuclear species, and coordination polymers. These complexes demonstrate red-orange emission upon UV photoexcitation (Artem’ev et al., 2016).

Synthesis of Functionalized Compounds

The compound has been used in the chemoselective synthesis of tri(pyridinium) triflates and tosylates bearing chalcogenophosphoryl moieties, which are obtained in quantitative yields under mild conditions (Gusarova et al., 2008).

Polymer Synthesis

Tris(2-pyridyl)phosphine complex acts as a Lewis acid catalyst precursor for tandem reactions in Friedel–Crafts/aldehyde cyclotrimerization, leading to the formation of hyper-branched star polymers (Wang & Yu, 2002).

Structural Analysis

Studies have been conducted on the synthesis, characterization, and crystal structure analysis of tris(2-pyridyl)phosphine sulfide and selenide. These studies offer insights into their molecular structures and potential applications (Kharat et al., 2010).

Safety And Hazards

Tris(2-pyridyl)phosphine is known to cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Tris(2-pyridyl)phosphine is a promising compound with potential applications in various fields. Future research may focus on further exploring its properties and potential applications .

properties

IUPAC Name

tripyridin-2-ylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSMXGPRCFQXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453969
Record name Pyridine, 2,2',2''-phosphinidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-pyridyl)phosphine

CAS RN

26437-48-9
Record name Pyridine, 2,2',2''-phosphinidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-Phosphinetriyltripyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
R Suter, H Sinclair, N Burford, R McDonald… - Dalton …, 2017 - pubs.rsc.org
We report cationic complexes of arsenic and antimony with the tris(2-pyridyl)phosphine ligand. Chloride ion abstraction from AsCl3 using TMSOTf in the presence of the ligand gives [P(…
Number of citations: 19 pubs.rsc.org
BA Trofimov, AV Artem'ev, SF Malysheva… - Tetrahedron …, 2012 - Elsevier
2-Bromopyridine reacts with elemental phosphorus (red or white) in a superbasic KOH/DMSO(H 2 O) suspension at 100C (for red phosphorus) and 75C (for white phosphorus) over 3h …
Number of citations: 60 www.sciencedirect.com
S Hanf, AL Colebatch, P Stehr… - Dalton …, 2020 - pubs.rsc.org
… Despite extensive interest in tris-2-pyridyl-phosphine ligands of the type P(2-py’) 3 (2-py’ = … of the metal coordination modes known previously for tris-2-pyridyl-phosphine ligands (ie, κ 3 -…
Number of citations: 10 pubs.rsc.org
AG Walden, AJM Miller - Chemical Science, 2015 - pubs.rsc.org
The tris(2-pyridyl)phosphine oxide (Py3PO) complex [Ru(Py3PO)(bpy)(OH2)]2+ (bpy is 2,2′-bipyridine) is a pH-dependent water oxidation electrocatalyst that accelerates dramatically …
Number of citations: 51 pubs.rsc.org
AN Kharat, A Bakhoda, T Hajiashrafi… - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
We report the synthesis and structural determinations of tris(2-pyridyl)phosphine sulfide and selenide, which were prepared by the reaction of 2-lithiopyridine with phosphorus trichloride …
Number of citations: 31 www.tandfonline.com
PA Anderson, FR Keene, E Horn… - Applied …, 1990 - Wiley Online Library
The reactions of [Re(CO) 5 Cl] with the ligands tpy (2,2′:6′,2″‐terpyridine), py 3 N {tris(2‐pyridyl)‐amine}, py 3 CH {tris(2‐pyridyl)methane}, and py 3 P {tris(2‐pyridyl)phosphine} in …
Number of citations: 78 onlinelibrary.wiley.com
A Karam, R Tenia, M Martínez, F López-Linares… - Journal of Molecular …, 2007 - Elsevier
Polyethylene was synthesized using iron(II) and cobalt(II) complexes stabilized by tris(2-pyridyl)X (X=N, P) ligands in the presence of methylaluminoxane (MAO) as cocatalyst. The …
Number of citations: 36 www.sciencedirect.com
AV Artem'ev, AV Kashevskii, AS Bogomyakov… - Dalton …, 2017 - pubs.rsc.org
Variable coordination of tris(2-pyridyl)phosphine and its oxide toward M(hfac) 2 : a metal-specifiable switching between the formation of mono- and bi ... - Dalton Transactions (RSC …
Number of citations: 28 pubs.rsc.org
AV Artem'ev, NK Gusarova, SF Malysheva… - Mendeleev …, 2015 - infona.pl
Unexpected N,N’-coordination of tris(2-pyridyl)-phosphine chalcogenides to PdCl2 × Close The Infona portal uses cookies, ie strings of text saved by a browser on the user's device. The …
Number of citations: 19 www.infona.pl
AY Baranov, SO Slavova, AS Berezin… - Inorganic …, 2022 - ACS Publications
We report herein a family of polynuclear complexes, [Au@Ag 4 (Py 3 P) 4 ]X 5 and [Au@Cu 4 (Py 3 P) 4 ]X 5 [X = NO 3 , ClO 4 , OTf, BF 4 , SbF 6 ], containing unprecedented Au-…
Number of citations: 8 pubs.acs.org

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